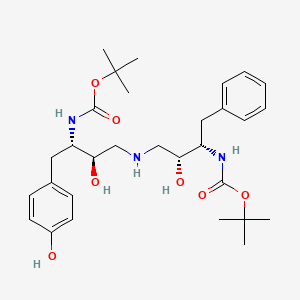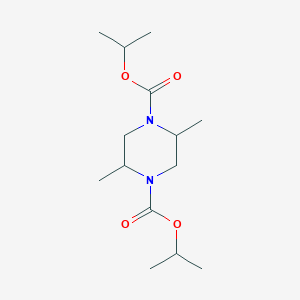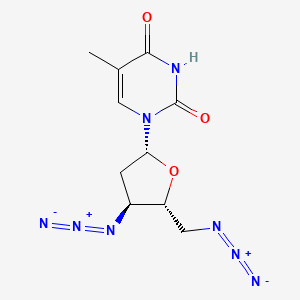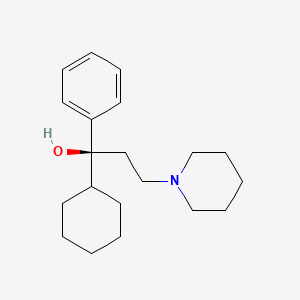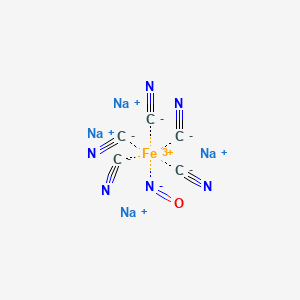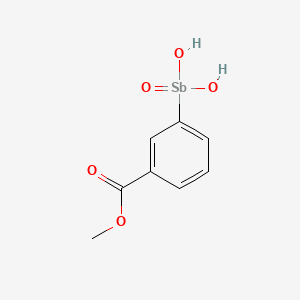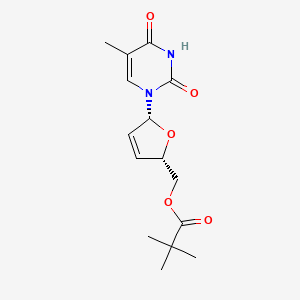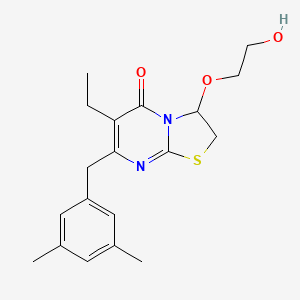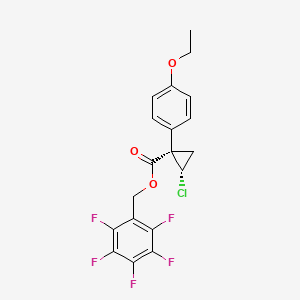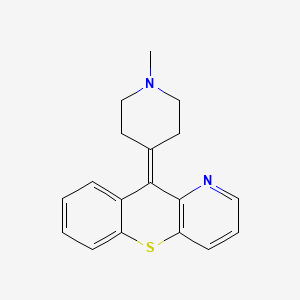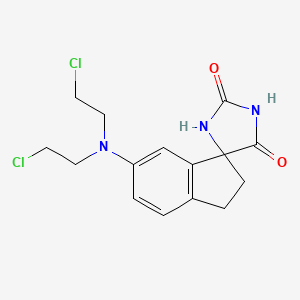
6'-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1'-indan)-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione typically involves multiple steps:
Formation of the Indan Ring: The indan ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Imidazolidine Ring: The imidazolidine ring can be introduced through a condensation reaction with appropriate amines.
Attachment of Bis(2-chloroethyl)amino Groups: The bis(2-chloroethyl)amino groups can be attached via nucleophilic substitution reactions using 2-chloroethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indan ring or the amino groups.
Reduction: Reduction reactions could target the imidazolidine ring or the carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a chemotherapeutic agent due to its bis(2-chloroethyl)amino groups, which are known for their alkylating properties.
Industry: Possible applications in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione would likely involve:
Alkylation: The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication.
Molecular Targets: DNA, proteins with nucleophilic side chains.
Pathways Involved: DNA damage response pathways, apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another compound with bis(2-chloroethyl)amino groups used in chemotherapy.
Ifosfamide: Similar structure and mechanism of action as cyclophosphamide.
Melphalan: Contains bis(2-chloroethyl)amino groups and is used in the treatment of multiple myeloma.
Uniqueness
6’-(Bis(2-chloroethyl)amino)spiro(imidazolidine-4,1’-indan)-2,5-dione is unique due to its spiro linkage, which may confer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents.
Properties
CAS No. |
97301-63-8 |
|---|---|
Molecular Formula |
C15H17Cl2N3O2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H17Cl2N3O2/c16-5-7-20(8-6-17)11-2-1-10-3-4-15(12(10)9-11)13(21)18-14(22)19-15/h1-2,9H,3-8H2,(H2,18,19,21,22) |
InChI Key |
SLOOKLJYJCGNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)N(CCCl)CCCl)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


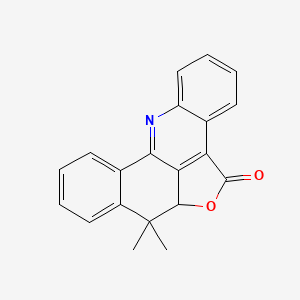
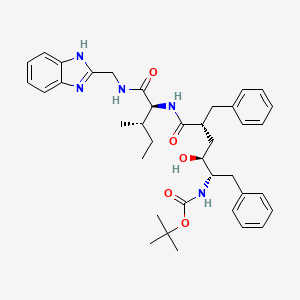
![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
